molecular formula C15H21BO5 B1462891 Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 889654-06-2

Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1462891
CAS No.: 889654-06-2
M. Wt: 292.14 g/mol
InChI Key: ZBLGLKWSVGSAQD-UHFFFAOYSA-N
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Description

“Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a type of boric acid ester intermediate with a benzene ring . It is also known as “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid Methyl Ester” and "3-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester" .


Synthesis Analysis

The compound can be obtained through a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Boric acid compounds like this are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular formula of C14H19BO4 and a molecular weight of 262.11 .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a closely related compound, has been synthesized through a three-step substitution reaction. This compound, along with other similar boric acid ester intermediates, has been characterized using FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures of these compounds have been confirmed using X-ray diffraction and further analyzed through density functional theory (DFT). This synthesis and structural analysis highlight the compound's relevance in advanced chemical research and its potential in various applications (Huang et al., 2021).

Photophysical Properties

The study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, which shares some structural similarities, involved investigating its photophysical properties in various solvents. This research is significant for understanding the luminescence properties of such compounds, which can be applied in areas like sensor technology and photodynamic therapy (Kim et al., 2021).

Application in Medicinal Chemistry

Compounds like BSIH, which contain the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, have been explored for their potential in medicinal chemistry. BSIH, a prodrug version of the metal chelator SIH, targets iron sequestration in cells under oxidative stress. This study provides insights into how such compounds can be modified for improved stability and efficacy, which could be relevant for the development of similar compounds for therapeutic purposes (Wang & Franz, 2018).

Boron-Containing Compounds in Chemistry

The synthesis of boron-containing compounds, such as the one being examined, plays a crucial role in organic chemistry. For example, boron-containing 2,4-disubstituted-phthalazin-1(2H)-one derivatives have been synthesized and characterized. These compounds' biological activities are currently under evaluation, indicating their potential in pharmacology and chemical synthesis (Das et al., 2011).

Safety and Hazards

The compound is moisture sensitive . It should be stored away from oxidizing agents, and the container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .

Future Directions

Boric acid compounds have a wide range of applications in pharmacy and biology . They are not only important intermediates in organic synthesis, but also have potential applications in the treatment of various diseases, including cancer . They can also be used as fluorescent probes to identify various substances . In addition, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .

Properties

IUPAC Name

methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-7-10(13(17)19-6)8-12(9-11)18-5/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLGLKWSVGSAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674934
Record name Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889654-06-2
Record name Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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